Jak-IN-31

Description

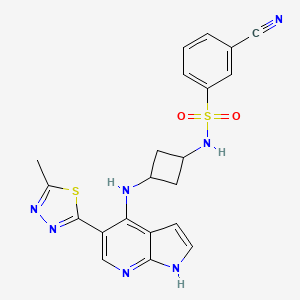

Structure

3D Structure

Properties

Molecular Formula |

C21H19N7O2S2 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

3-cyano-N-[3-[[5-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]cyclobutyl]benzenesulfonamide |

InChI |

InChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25) |

InChI Key |

YMJIHJWUUADELX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

The Profile of a Selective JAK2 Inhibitor: A Technical Overview

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases, making JAK enzymes attractive therapeutic targets.[3][4] This guide provides a technical overview of the selectivity profile of a representative selective JAK2 inhibitor, based on publicly available data for compounds with this characteristic. While the specific compound "Jak-IN-31" did not yield specific public data, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals working with selective JAK2 inhibitors.

Data Presentation: Kinase Inhibition Profile

The primary characteristic of a selective JAK2 inhibitor is its differential potency against the four members of the JAK family. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity is expressed as a ratio of IC50 values.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 1-5 | - |

| JAK1 | >100 | >20-100 fold |

| JAK3 | >100 | >20-100 fold |

| TYK2 | >100 | >20-100 fold |

Note: The IC50 values presented are representative of highly selective JAK2 inhibitors as described in the scientific literature. Actual values for any specific inhibitor may vary.

Several potent and selective JAK2 inhibitors have been developed. For instance, Fedratinib (SAR302503, TG101348) is a selective inhibitor of JAK2 with an IC50 of 3 nM in cell-free assays and is 35- and 334-fold more selective for JAK2 versus JAK1 and JAK3, respectively[5]. Another example, CEP33779, is a selective JAK2 inhibitor with an IC50 of 1.8 nM, and is over 40- and 800-fold more selective against JAK1 and TYK2[5]. Similarly, Gandotinib (LY2784544) is a potent JAK2 inhibitor with an IC50 of 3 nM and is 8- and 20-fold more selective versus JAK1 and JAK3[5].

Experimental Protocols

The determination of a JAK inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated, recombinant JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (often a synthetic peptide containing a tyrosine residue) are used.

-

Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

-

Reaction Initiation: The JAK enzyme, peptide substrate, and ATP are incubated with the test inhibitor in a suitable buffer. The reaction is typically initiated by the addition of ATP.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is time-resolved fluorescence resonance energy transfer (TR-FRET), where a lanthanide-labeled antibody specific for the phosphorylated substrate is used.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Phospho-STAT Assay (In Situ)

This assay measures the inhibition of JAK activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT.

Methodology:

-

Cell Culture: A cytokine-dependent cell line is chosen (e.g., HEL cells for JAK2).

-

Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

-

Cytokine Stimulation: The cells are stimulated with a specific cytokine to activate the JAK/STAT pathway (e.g., erythropoietin (EPO) for JAK2-dependent signaling).

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated and total forms of the STAT protein.

-

Data Analysis: The ratio of pSTAT to total STAT is calculated for each inhibitor concentration. The IC50 value is determined by plotting the inhibition of STAT phosphorylation against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of specific genes.[1][6] The process begins when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[7][8] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[8]

Caption: Canonical JAK/STAT signaling pathway.

Experimental Workflow for Determining JAK Inhibitor Selectivity

The process of characterizing the selectivity of a JAK inhibitor involves a series of well-defined steps, starting from the preparation of reagents to the final analysis of the data. This workflow ensures a systematic and reproducible assessment of the compound's inhibitory activity against different JAK isoforms.

Caption: Workflow for biochemical kinase assay.

References

- 1. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. youtube.com [youtube.com]

- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Dual JAK1 and TYK2 Inhibition: A Technical Guide on Brepocitinib (PF-06700841)

A Note to the Reader: Initial searches for a compound specifically named "Jak-IN-31" did not yield publicly available data. Therefore, this guide focuses on a well-characterized, potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), Brepocitinib (PF-06700841) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. Brepocitinib is currently in clinical development for various autoimmune diseases, making it a pertinent example for understanding the intricacies of dual JAK1/TYK2 inhibition.

Introduction to JAK-STAT Signaling and Therapeutic Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system.[1][2][3][4] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][5] These kinases associate with the intracellular domains of cytokine receptors.[5][6] Upon cytokine binding, the JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits and phosphorylates STAT proteins.[6][7] Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[3][5][7]

Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, inhibiting JAK enzymes has emerged as a significant therapeutic strategy.[3] Different JAK enzymes pair to transduce signals for different cytokine receptors. For instance, JAK1 is crucial for signaling from gamma-common chain cytokines and the interleukin (IL)-6 family, while TYK2 is important for type-I interferons (IFNs), IL-12, and IL-23 signaling.[8] A dual inhibitor of JAK1 and TYK2, such as Brepocitinib, is hypothesized to provide broader immunomodulatory effects than a more selective inhibitor by blocking a wider range of pro-inflammatory cytokine pathways.[8]

Brepocitinib (PF-06700841): A Profile of a Dual JAK1/TYK2 Inhibitor

Brepocitinib is an orally administered small molecule that potently and selectively inhibits both JAK1 and TYK2.[9] This dual inhibition modulates multiple cytokine pathways implicated in various autoimmune conditions, including psoriasis, ulcerative colitis, Crohn's disease, and alopecia areata.[8][9] The rationale for developing a dual JAK1/TYK2 inhibitor is to achieve greater efficacy while potentially mitigating the risks associated with inhibiting JAK2, which is crucial for hematopoiesis, and JAK3, which is primarily involved in lymphocyte function.[8]

Quantitative Inhibitory Activity of Brepocitinib

The inhibitory potency of Brepocitinib against the JAK family of kinases is a critical determinant of its therapeutic window and selectivity profile. The following table summarizes the key quantitative data for Brepocitinib's inhibitory activity.

| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. TYK2 |

| JAK1 | Biochemical | 2.8 | 1x | 0.5x |

| TYK2 | Biochemical | 5.8 | 2.1x | 1x |

| JAK2 | Biochemical | 80 | 28.6x | 13.8x |

| JAK3 | Biochemical | 130 | 46.4x | 22.4x |

Note: Data is compiled from publicly available information and may vary slightly between different assay conditions. The provided data for Delgocitinib (IC50s of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and Tyk2, respectively)[10] and other JAK inhibitors like Ruxolitinib (IC50 of 3.3 nM for JAK1 and 2.8 nM for JAK2)[10][11] and Tofacitinib (IC50 of 112 nM for JAK1, 20 nM for JAK2, and 1 nM for JAK3)[10] provide a comparative landscape for Brepocitinib's profile.

Core Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the points of intervention by a dual JAK1/TYK2 inhibitor like Brepocitinib.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. dermnetnz.org [dermnetnz.org]

- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? | MDPI [mdpi.com]

Technical Guide: A Representative JAK Inhibitor (Modeled as Jak-IN-31) for the Investigation of Inflammatory Diseases

Disclaimer: As of late 2025, specific public-domain data for a compound designated "Jak-IN-31" is not available in peer-reviewed literature. This guide therefore outlines the profile, mechanism, and experimental evaluation of a representative, potent, and selective Janus Kinase (JAK) inhibitor, hereafter referred to as the model compound, for application in inflammatory disease research. The data and protocols provided are illustrative of those used for characterizing novel JAK inhibitors.

Introduction to JAK-STAT Signaling in Inflammation

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. They play a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones that are central to immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then recruit and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. Dysregulation of the JAK-STAT pathway is a key driver in numerous autoimmune and inflammatory conditions, making JAKs a prime therapeutic target.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The model compound is a small molecule inhibitor designed to compete with ATP for the binding site within the kinase domain of JAK enzymes. By occupying this site, it prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream phosphorylation of STATs and halting the inflammatory signaling cascade. The selectivity of the inhibitor for different JAK family members determines its therapeutic efficacy and potential side-effect profile.

Caption: JAK-STAT signaling pathway and the inhibitory action of the model compound.

Quantitative Data: Potency and Selectivity Profile

The inhibitory activity of the model compound is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity profile across JAK isoforms is crucial for predicting therapeutic effects and potential off-target liabilities.

| Target | Assay Type | IC50 (nM) | Description |

| JAK1 | In Vitro Kinase Assay | 5 | High potency against JAK1, crucial for mediating signals for many pro-inflammatory cytokines. |

| JAK2 | In Vitro Kinase Assay | 850 | Lower potency against JAK2 reduces the risk of hematological side effects (e.g., anemia). |

| JAK3 | In Vitro Kinase Assay | 15 | High potency against JAK3, which is primarily involved in lymphocyte function. |

| TYK2 | In Vitro Kinase Assay | 25 | Strong potency against TYK2, involved in IL-12 and IL-23 signaling pathways. |

| JAK1 pSTAT3 | Cell-Based Assay (IL-6 Stim) | 12 | Potent inhibition of the JAK1 pathway in a cellular context. |

| JAK2 pSTAT5 | Cell-Based Assay (EPO Stim) | 1200 | Weak inhibition of the JAK2 pathway in a cellular context, confirming selectivity. |

Key Experimental Protocols

Objective: To determine the IC50 value of the model compound against isolated JAK enzymes.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).

-

Compound Preparation: Serially dilute the model compound in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.5 nM).

-

Assay Plate Setup: Add the diluted compound, the specific JAK enzyme, and the peptide substrate to the wells of a 384-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the specific enzyme).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is time-resolved fluorescence resonance energy transfer (TR-FRET), where a lanthanide-labeled anti-phosphotyrosine antibody is used.

-

Data Analysis: The signal is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Objective: To measure the functional inhibition of a specific JAK-STAT pathway in a relevant cell type.

Methodology:

-

Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or TF-1 cells) under standard conditions.

-

Cell Plating: Seed the cells into a 96-well plate and starve them of serum/cytokines for several hours to reduce basal signaling.

-

Compound Treatment: Pretreat the cells with the serially diluted model compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a target pathway (e.g., Interleukin-6 for JAK1/STAT3; Erythropoietin (EPO) for JAK2/STAT5) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Immediately lyse the cells to preserve the phosphorylation states of the proteins.

-

Detection: Quantify the level of phosphorylated STAT (pSTAT) relative to the total amount of that STAT protein using methods such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: Normalize the pSTAT signal to the total STAT signal. Calculate percent inhibition based on stimulated vs. unstimulated controls and determine the IC50 value from the dose-response curve.

Caption: Workflow for a cell-based STAT phosphorylation assay.

The Therapeutic Potential of Covalent JAK3 Inhibitors: A Technical Guide

An In-depth Examination of Jak-IN-31 and its Class

This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a representative covalent inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for autoimmune diseases and cancer.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways.[1] Dysregulation of the JAK-STAT signaling cascade is implicated in a multitude of inflammatory and autoimmune disorders, as well as certain malignancies.[2][3] JAK3, with its expression largely restricted to hematopoietic cells, has emerged as a highly attractive therapeutic target.[4][5] Its selective inhibition offers the potential for potent immunomodulation with a reduced risk of the broader systemic side effects associated with less selective pan-JAK inhibitors.[6]

Covalent inhibitors, such as the molecule exemplified here as this compound, represent a promising strategy for achieving high potency and selectivity. These inhibitors typically form an irreversible bond with a non-catalytic cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not conserved across all JAK family members.[6][7] This mechanism allows for sustained target engagement and a distinct pharmacological profile.

Quantitative Analysis of a Representative Covalent JAK3 Inhibitor

The following tables summarize the in vitro potency and selectivity of a representative covalent JAK3 inhibitor, referred to for the purpose of this guide as this compound. The data presented is a composite from publicly available information on selective covalent JAK3 inhibitors.

Table 1: In Vitro Potency against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK3 | 11[8] |

| JAK1 | > 2700 |

| JAK2 | > 2700 |

| TYK2 | > 2700 |

Table 2: Selectivity Profile

| Parameter | Value |

| Selectivity for JAK3 vs. other JAKs | > 246-fold[8] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by disrupting the JAK3-STAT signaling pathway. This pathway is crucial for the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By covalently binding to JAK3, this compound prevents the phosphorylation and subsequent activation of STAT proteins, which in turn inhibits their translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the JAK3-STAT signaling cascade by this compound.

Key Experimental Protocols

The following sections detail the methodologies for critical experiments used to characterize the activity of covalent JAK3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test compound (this compound).

-

Procedure:

-

A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Line: A relevant cell line expressing the target cytokine receptor and JAK3, such as human T-lymphocytes or a Ba/F3 cell line engineered to be dependent on a specific cytokine for proliferation.

-

Procedure:

-

Cells are starved of serum and cytokines prior to the experiment.

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with a cytokine known to signal through JAK3 (e.g., IL-2).

-

Following stimulation, cells are lysed.

-

The levels of phosphorylated STAT (p-STAT) are measured using methods such as Western blotting or a cell-based ELISA.

-

-

Data Analysis: The inhibition of p-STAT levels is quantified relative to the vehicle-treated control. The EC50 value is calculated.

In Vivo Efficacy in a Murine Model of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of an autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Methodology:

-

Animal Model: Female C57BL/6 mice are typically used for the induction of EAE.

-

Induction of EAE: Mice are immunized with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Once clinical signs of EAE are observed, mice are treated daily with this compound (e.g., via oral gavage) or a vehicle control.

-

Endpoints:

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a standardized scale.

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.

-

Immunophenotyping: Spleens and lymph nodes can be harvested to analyze the frequency and activation state of immune cell populations by flow cytometry.

-

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion

Covalent JAK3 inhibitors, exemplified by this compound, hold significant promise as a new class of targeted therapies. Their high potency and selectivity for JAK3 offer the potential for effective treatment of a range of autoimmune and inflammatory diseases, with a potentially improved safety profile compared to less selective JAK inhibitors. The experimental frameworks outlined in this guide provide a robust basis for the continued preclinical and clinical development of this important class of molecules. Further research will be crucial to fully elucidate their therapeutic potential and clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK3 covalent inhibitor-1 | JAK | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Jak-IN-31 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-31 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for the function and development of lymphocytes. Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for investigating the specific roles of JAK3 in immune responses and a potential therapeutic agent for autoimmune diseases and organ transplant rejection. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the inhibition of the IL-2-induced STAT5 phosphorylation cascade in human T-cells.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the JAK3 enzyme. In T-cells, Interleukin-2 (IL-2) binding to its receptor activates the associated JAK1 and JAK3 kinases. Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes to regulate their transcription. These genes are crucial for T-cell proliferation, survival, and differentiation. This compound specifically blocks the catalytic activity of JAK3, thereby preventing the phosphorylation of STAT5 and inhibiting the downstream signaling cascade.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| JAK3 | < 1 |

| JAK1 | 340 |

| JAK2 | 160 |

| TYK2 | 90 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulus | IC₅₀ (nM) |

| pSTAT5 Inhibition | Human T-Cells | IL-2 | ~20-50 |

| T-Cell Proliferation | Various | IL-2 | ~50-100 |

Note: Cellular IC₅₀ values can vary depending on the specific cell line, assay conditions, and stimulus concentration.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Maintenance of Human T-Cells (Jurkat Cell Line)

Materials:

-

Jurkat E6-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-glutamine (100x)

-

Sterile cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Jurkat cells in suspension in T-75 flasks.

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Split the culture every 2-3 days by diluting the cell suspension in fresh, pre-warmed complete growth medium.

-

Regularly check cell viability using trypan blue exclusion.

Inhibition of IL-2-Induced STAT5 Phosphorylation Assay

This protocol describes how to assess the inhibitory activity of this compound on IL-2-induced STAT5 phosphorylation in Jurkat cells. The readout can be performed using Western blotting or flow cytometry.

Protocol:

-

Cell Preparation:

-

Harvest Jurkat cells in the logarithmic growth phase by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with serum-free RPMI-1640 medium.

-

Resuspend the cells in serum-free RPMI-1640 at a concentration of 2 x 10⁶ cells/mL.

-

Seed 1 x 10⁶ cells (0.5 mL) per well in a 24-well plate (or adjust volume and cell number for other plate formats).

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 from the 10 mM DMSO stock. A typical final concentration range to test would be 1 nM to 10 µM. Include a DMSO vehicle control (at the same final DMSO concentration as the highest this compound concentration, typically ≤ 0.1%).

-

Add the diluted this compound or vehicle control to the cells.

-

Pre-incubate the cells for 1-2 hours in a humidified incubator (37°C, 5% CO₂).

-

-

IL-2 Stimulation:

-

Prepare a stock of recombinant human IL-2.

-

Add IL-2 to each well to a final concentration of 10-20 ng/mL.

-

Incubate for 15-30 minutes at 37°C.

-

-

Sample Processing and Analysis:

A. For Western Blot Analysis:

-

Immediately after stimulation, place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Proceed with SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 or a loading control (e.g., GAPDH, β-actin).

B. For Flow Cytometry Analysis:

-

After stimulation, immediately fix the cells by adding an equal volume of pre-warmed Cytofix/Cytoperm buffer.

-

Incubate for 20 minutes at room temperature.

-

Wash the cells twice with Perm/Wash buffer.

-

Resuspend the cells in Perm/Wash buffer and add a fluorochrome-conjugated anti-phospho-STAT5 antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells once with Perm/Wash buffer and resuspend in staining buffer.

-

Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

-

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

Application Notes and Protocols for In Vivo Administration of a JAK Inhibitor in Mouse Models

Disclaimer: As of late 2025, specific in vivo administration protocols for a compound designated "JAK-IN-31" are not publicly available in scientific literature. The following application notes and protocols are a generalized guide based on established methodologies for other well-characterized JAK inhibitors administered to mouse models. Researchers should treat this as a starting point and perform dose-finding and toxicology studies for their specific agent.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer. Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic class. This document provides a general framework for the in vivo administration and evaluation of a novel JAK inhibitor in mouse models.

Mechanism of Action: The JAK/STAT Signaling Pathway

JAK inhibitors function by binding to the ATP-binding site of the kinase domain of JAKs, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription, thereby modulating the inflammatory and cellular proliferative responses.

Caption: The JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Quantitative Data Summary

The following table summarizes typical dosage and administration routes for well-known JAK inhibitors in various mouse models. This data can serve as a reference for designing initial studies with a novel JAK inhibitor.

| Compound | Mouse Model | Dose Range | Administration Route | Frequency | Reference |

| Tofacitinib | Collagen-Induced Arthritis | 5-15 mg/kg | Oral Gavage (PO) | Once or Twice Daily | |

| Ruxolitinib | Myeloproliferative Neoplasm | 30-90 mg/kg | Oral Gavage (PO) | Twice Daily | |

| Oclacitinib | Allergic Dermatitis | 0.4-0.6 mg/kg | Oral (PO) | Twice Daily | |

| Baricitinib | Lupus (MRL/lpr) | 3-10 mg/kg | Oral Gavage (PO) | Once Daily |

Note: This table is for illustrative purposes. The optimal dose and route for a new compound must be determined experimentally.

Experimental Protocols

Preparation of Dosing Solution

The formulation of the JAK inhibitor is critical for ensuring consistent bioavailability.

-

Vehicle Selection: Based on the solubility of the compound, select an appropriate vehicle. Common vehicles for oral gavage include:

-

0.5% (w/v) Methylcellulose in water

-

10% DMSO, 90% Corn Oil

-

5% DMSO, 5% Tween 80, 90% Saline

-

-

Preparation:

-

Accurately weigh the required amount of the JAK inhibitor.

-

If necessary, use a small amount of a solubilizing agent like DMSO initially.

-

Gradually add the vehicle while continuously mixing (e.g., vortexing, sonicating) to achieve a homogenous suspension or solution.

-

Prepare the formulation fresh daily unless stability data indicates otherwise.

-

In Vivo Administration Protocol

The following is a generalized protocol for oral gavage administration.

Materials:

-

Dosing solution

-

Appropriate gauge feeding needles (e.g., 20-22 gauge, curved or straight)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling: Acclimatize mice to handling for several days prior to the experiment.

-

Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The volume is typically 5-10 mL/kg.

-

Administration:

-

Securely restrain the mouse.

-

Gently insert the feeding needle into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly dispense the calculated volume of the dosing solution.

-

Monitor the mouse for any signs of distress immediately after dosing.

-

-

Monitoring: Observe the animals daily for clinical signs of efficacy (e.g., reduced inflammation in an arthritis model) and toxicity (e.g., weight loss, lethargy, ruffled fur).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel JAK inhibitor in a preclinical mouse model of disease.

Caption: A generalized experimental workflow for in vivo evaluation of a JAK inhibitor.

Safety and Toxicology

When administering a novel compound, it is crucial to monitor for potential toxicity.

-

Acute Toxicity: Can be assessed in a pilot study with a single high dose.

-

Chronic Toxicity: Monitored during efficacy studies through daily health checks, weekly body weight measurements, and terminal analysis of organ weights and histopathology.

-

Hematological Effects: Given the role of JAKs in hematopoiesis, complete blood counts (CBCs) should be considered to monitor for anemia, neutropenia, or other cytopenias.

Researchers must adhere to all institutional and national guidelines for the ethical use of animals in research. An appropriate Institutional Animal Care and Use Committee (IACUC) protocol is mandatory.

Application Notes and Protocols for JAK Inhibitors: JAK1-IN-31 and JAK Inhibitor 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query "Jak-IN-31" does not correspond to a single, officially designated Janus kinase (JAK) inhibitor. It is likely a conflation of two distinct, commercially available research compounds: JAK1-IN-31 , a potent and selective JAK1 inhibitor, and JAK Inhibitor 31 , a potent JAK2 inhibitor. This document provides detailed application notes and protocols for both compounds to ensure clarity and proper experimental execution.

Section 1: JAK1-IN-31

JAK1-IN-31 is a highly selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway that mediates the effects of numerous cytokines involved in inflammation and immunity.[1] Its selectivity makes it a valuable tool for dissecting the specific roles of JAK1 in various biological processes.

Data Presentation: Physicochemical and Potency Data for JAK1-IN-31

| Property | Value | Reference |

| Molecular Weight | 449.53 g/mol | [1] |

| Molecular Formula | C23H23N5O3S | [1] |

| CAS Number | 1315498-72-6 | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Ki (JAK1) | 1.9 nM | [1] |

| Ki (JAK3) | 280 nM | [1] |

| Ki (Tyk2) | 12 nM | [1] |

| IC50 (hERG) | >10 µM | [1] |

| IC50 (CYP3A4) | >10 µM | [1] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for the signal transduction of many cytokine and growth factor receptors.[2] Upon ligand binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[2] JAK1-IN-31, by selectively inhibiting JAK1, blocks this signaling cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK1-IN-31.

Experimental Protocols: Preparation of JAK1-IN-31 for Assays

1. Reconstitution of Stock Solution (10 mM)

-

Materials: JAK1-IN-31 (solid powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

-

Procedure:

-

Bring the vial of JAK1-IN-31 to room temperature before opening.

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of JAK1-IN-31 (MW = 449.53 g/mol ), add 222.4 µL of DMSO.

-

Add the calculated volume of DMSO to the vial of JAK1-IN-31.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

2. Preparation of Working Solutions for Cellular Assays

-

Materials: 10 mM JAK1-IN-31 stock solution, appropriate cell culture medium.

-

Procedure:

-

Thaw an aliquot of the 10 mM JAK1-IN-31 stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

It is recommended to first perform an intermediate dilution in culture medium before the final dilution in the cell plate to ensure homogeneity.

-

The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Caption: General workflow for the preparation of JAK1-IN-31 for in vitro assays.

Section 2: JAK Inhibitor 31

JAK Inhibitor 31 is a potent inhibitor of Janus kinase 2 (JAK2), with significant activity also observed against JAK1 and TYK2.[3] This broader activity profile makes it suitable for studying cellular processes where multiple JAK isoforms are involved.

Data Presentation: Physicochemical and Potency Data for JAK Inhibitor 31

| Property | Value | Reference |

| Molecular Weight | 398.5 g/mol | [3] |

| Molecular Formula | C19H26N8S | [3] |

| CAS Number | 2891469-99-9 | [3] |

| Solubility (DMF) | 30 mg/mL | [3] |

| Solubility (DMSO) | 30 mg/mL | [3] |

| Solubility (Ethanol) | 10 mg/mL | [3] |

| Solubility (PBS, pH 7.2) | Slightly soluble | [3] |

| IC50 (JAK1) | 7 nM | [3] |

| IC50 (JAK2) | 3.9 nM | [3] |

| IC50 (JAK3) | 70 nM | [3] |

| IC50 (TYK2) | 2.9 nM | [3] |

| IC50 (Aurora B kinase) | 0.441 µM | [3] |

| IC50 (VEGFR2) | 1.5 µM | [3] |

| IC50 (Abl1) | 21.37 µM | [3] |

| IC50 (GSK3β) | 50 µM | [3] |

| IC50 (STAT3 Reporter Assay) | 162 nM | [3] |

Experimental Protocols: Preparation of JAK Inhibitor 31 for Assays

1. Reconstitution of Stock Solution (e.g., 10 mg/mL in DMSO)

-

Materials: JAK Inhibitor 31 (solid powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

-

Procedure:

-

Allow the vial of JAK Inhibitor 31 to equilibrate to room temperature.

-

To prepare a 10 mg/mL stock solution, add 100 µL of DMSO per 1 mg of the compound.

-

Vortex or sonicate the mixture to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

2. Preparation of Working Solutions for Biochemical Assays

-

Materials: Stock solution of JAK Inhibitor 31, appropriate assay buffer.

-

Procedure:

-

Thaw an aliquot of the stock solution.

-

Perform serial dilutions in the assay buffer to obtain the desired final concentrations.

-

Due to the "slightly soluble" nature in aqueous solutions like PBS, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the assay and does not cause precipitation of the inhibitor.[3]

-

A final solvent concentration of less than 1% is generally recommended.

-

3. Preparation of Working Solutions for Cellular Assays

-

Materials: Stock solution of JAK Inhibitor 31, cell culture medium.

-

Procedure:

-

Follow the same initial steps as for biochemical assays.

-

When diluting in cell culture medium, it is advisable to add the inhibitor stock solution to the medium while vortexing to facilitate dispersion and prevent precipitation.

-

The final DMSO concentration should be maintained below 0.5% (v/v), and a vehicle control is essential.

-

Concluding Remarks

The successful application of JAK1-IN-31 and JAK Inhibitor 31 in research settings is highly dependent on their proper handling, solubilization, and the careful design of experiments. The information and protocols provided herein serve as a comprehensive guide for researchers. It is always recommended to consult the supplier's datasheet for the specific lot of the compound being used and to perform preliminary solubility and stability tests in the intended assay buffers and media.

References

Application Notes and Protocols: Western Blot Analysis of p-STAT3 Following Jak-IN-31 Treatment

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibition of STAT3 phosphorylation (p-STAT3) in cell culture following treatment with the JAK inhibitor, Jak-IN-31.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders. This compound is a potent inhibitor of JAK family kinases, which are responsible for the phosphorylation and activation of STAT proteins. This protocol outlines the methodology to assess the efficacy of this compound in inhibiting STAT3 phosphorylation at tyrosine 705 (Y705) using Western blotting.

Data Presentation

Table 1: this compound Inhibitory Activity

| Target | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 11 |

| JAK3 | 310 |

| TYK2 | 1.8 |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Example of Densitometry Data from p-STAT3 Western Blot

| Treatment | p-STAT3 (Y705) Relative Density | Total STAT3 Relative Density | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition |

| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 | 0% |

| This compound (10 nM) | 0.45 | 0.98 | 0.46 | 54% |

| This compound (100 nM) | 0.12 | 1.02 | 0.12 | 88% |

| This compound (1 µM) | 0.03 | 0.99 | 0.03 | 97% |

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of p-STAT3.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO only).

-

Inhibitor Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 1-4 hours).

-

Stimulation: Following inhibitor treatment, stimulate the cells with a cytokine known to activate the JAK/STAT pathway in your cell line of interest (e.g., Interleukin-6 (IL-6) at 50 ng/mL for 30 minutes) to induce STAT3 phosphorylation.

II. Protein Extraction

-

Cell Lysis: After stimulation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lysate Preparation: Add 100-150 µL of ice-cold cell lysis buffer per well.

-

Lysis Buffer Recipe (RIPA Buffer):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Crucially, add freshly before use:

-

1 mM PMSF

-

1x Protease Inhibitor Cocktail

-

1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride)

-

-

-

-

Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

III. Western Blotting

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Y705) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

IV. Stripping and Re-probing for Total STAT3

-

Stripping (Optional but Recommended): To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total STAT3.

-

Wash the membrane in a mild stripping buffer.

-

Block the membrane again for 1 hour.

-

-

Re-probing: Incubate the membrane with a primary antibody against total STAT3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.

V. Data Analysis

-

Densitometry: Quantify the band intensities for both p-STAT3 and total STAT3 using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the p-STAT3 band intensity to the corresponding total STAT3 band intensity for each sample.

-

Inhibition Calculation: Express the normalized p-STAT3 levels in treated samples as a percentage of the vehicle-treated control.

Visualizations

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for p-STAT3 Western blot analysis after this compound treatment.

Application Note: High-Content Immunophenotyping and Functional Analysis of Jak-IN-31 Effects by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors, playing a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies.[3][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[5][6] Jak-IN-31 is a novel small molecule inhibitor targeting the JAK family of kinases. This application note provides detailed protocols for the analysis of this compound's effects on immune cells using multicolor flow cytometry.

Phosphospecific flow cytometry is a powerful technique to functionally assess the inhibitory activity of compounds like this compound by quantifying the phosphorylation status of key signaling molecules, such as STAT proteins, at a single-cell level within heterogeneous cell populations.[7][8][9] This method allows for the simultaneous analysis of cell surface markers to identify specific immune cell subsets and intracellular signaling states, providing a comprehensive understanding of the compound's mechanism of action and cellular targets.[10][11]

This document outlines procedures for:

-

In vitro treatment of peripheral blood mononuclear cells (PBMCs) with this compound.

-

Cytokine stimulation to activate the JAK-STAT pathway.

-

Immunophenotyping to identify T cell, B cell, and monocyte populations.

-

Intracellular staining for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT5 (pSTAT5).

-

Analysis of apoptosis and cell proliferation in conjunction with signaling inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the general experimental workflow for assessing the impact of this compound.

References

- 1. thermofisher.com [thermofisher.com]

- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diminished cytokine-induced Jak/STAT signaling is associated with rheumatoid arthritis and disease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometric analysis of cytokine receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating a Novel JAK Inhibitor in a Mouse Model of Allergic Eye Disease

Abstract

These application notes provide a comprehensive framework for the preclinical evaluation of novel Janus kinase (JAK) inhibitors, using a hypothetical compound, Jak-IN-31, as an example, in a well-established mouse model of allergic eye disease. The protocols outlined below detail the induction of allergic conjunctivitis, administration of the therapeutic agent, and subsequent evaluation of clinical and immunological parameters. The provided methodologies and data presentation structures are intended to guide researchers in the systematic assessment of JAK inhibitors for the treatment of ocular allergies.

Introduction

Allergic eye diseases, such as allergic conjunctivitis, are prevalent inflammatory conditions mediated by an IgE-dependent hypersensitivity response. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in the pathogenesis of allergic inflammation, mediating the effects of key cytokines like IL-4, IL-5, and IL-13. Consequently, inhibition of the JAK/STAT pathway presents a promising therapeutic strategy for these conditions. This document outlines the experimental procedures to assess the efficacy of a novel JAK inhibitor in a mouse model of short ragweed (SRW)-induced allergic conjunctivitis.

Data Presentation

Table 1: Clinical Scoring of Allergic Conjunctivitis

| Treatment Group | n | Chemosis Score (Mean ± SEM) | Redness Score (Mean ± SEM) | Discharge Score (Mean ± SEM) | Composite Clinical Score (Mean ± SEM) |

| Naive | 10 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle | 10 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.2 | 8.8 ± 0.7 |

| This compound (0.1%) | 10 | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.1 | 3.0 ± 0.4 |

| This compound (1%) | 10 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 1.2 ± 0.2 |

| Dexamethasone (0.1%) | 10 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 1.9 ± 0.3 |

| *p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean. |

Table 2: Ocular Eosinophil Infiltration

| Treatment Group | n | Eosinophils/mm² of Conjunctival Tissue (Mean ± SEM) |

| Naive | 10 | 5 ± 2 |

| Vehicle | 10 | 158 ± 15 |

| This compound (0.1%) | 10 | 45 ± 8 |

| This compound (1%) | 10 | 18 ± 5 |

| Dexamethasone (0.1%) | 10 | 25 ± 6 |

| p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean. |

Table 3: Gene Expression Analysis in Conjunctival Tissue (Fold Change vs. Naive)

| Gene | Vehicle (Mean ± SEM) | This compound (1%) (Mean ± SEM) |

| Il4 | 15.2 ± 2.1 | 3.5 ± 0.8 |

| Il5 | 22.5 ± 3.5 | 5.1 ± 1.2 |

| Il13 | 18.9 ± 2.8 | 4.2 ± 0.9 |

| Ccl2 | 12.1 ± 1.9 | 2.8 ± 0.6 |

| Epx | 35.8 ± 4.2 | 7.3 ± 1.5 |

| p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean. |

Experimental Protocols

Murine Model of Short Ragweed (SRW)-Induced Allergic Conjunctivitis

This protocol is adapted from established methods for inducing allergic conjunctivitis in mice.

Materials:

-

6-8 week old female BALB/c mice

-

Short Ragweed Pollen (SRW) extract

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Micropipettes and sterile tips

-

Insulin syringes with 27G needles

Procedure:

-

Sensitization:

-

On Day 0 and Day 7, systemically sensitize mice via intraperitoneal (i.p.) injection.

-

Prepare the sensitization solution by mixing 50 µg of SRW extract with 1 mg of Alum in a final volume of 200 µL of sterile PBS per mouse.

-

Administer the 200 µL injection i.p. to each mouse.

-

-

Challenge:

-

Beginning on Day 14, challenge the sensitized mice topically.

-

Prepare the challenge solution by dissolving 1 mg of SRW extract in 100 µL of sterile PBS.

-

Under light anesthesia, topically apply 5 µL of the SRW solution onto the cornea of each eye using a micropipette.

-

Repeat the topical challenge daily for 7 consecutive days (Day 14-20).

-

Administration of this compound

Materials:

-

This compound (formulated for topical ocular delivery, e.g., in a vehicle solution)

-

Vehicle solution (e.g., carboxymethyl cellulose)

-

Positive control (e.g., 0.1% Dexamethasone ophthalmic solution)

-

Micropipettes and sterile tips

Procedure:

-

Treatment Groups:

-

Group 1: Naive (No sensitization, no challenge, no treatment)

-

Group 2: Vehicle (Sensitization, challenge, and vehicle treatment)

-

Group 3: this compound (Low Dose, e.g., 0.1%)

-

Group 4: this compound (High Dose, e.g., 1%)

-

Group 5: Positive Control (e.g., Dexamethasone 0.1%)

-

-

Dosing:

-

Thirty minutes prior to each topical SRW challenge (Days 14-20), administer treatment.

-

Topically apply 5 µL of the respective treatment solution (Vehicle, this compound, or Dexamethasone) to the conjunctival sac of each eye.

-

Evaluation of Clinical Signs

Procedure:

-

Twenty-four hours after the final SRW challenge (Day 21), score the clinical signs of allergic conjunctivitis under a stereomicroscope.

-

Use a standardized scoring system (e.g., 0-4 scale) for the following parameters:

-

Chemosis (Eyelid swelling): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

-

Redness (Hyperemia): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

-

Discharge (Tearing/exudate): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

-

-

The composite clinical score is the sum of the individual scores for chemosis, redness, and discharge.

Histological Analysis

Materials:

-

Euthanasia agent (e.g., CO₂ inhalation followed by cervical dislocation)

-

4% Paraformaldehyde (PFA)

-

Paraffin wax

-

Microtome

-

Staining reagents (e.g., Hematoxylin and Eosin, Giemsa)

-

Microscope

Procedure:

-

Immediately following clinical scoring on Day 21, euthanize the mice.

-

Enucleate the eyes and fix them in 4% PFA for 24 hours.

-

Process the tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Giemsa stain to identify eosinophils.

-

Quantify the number of eosinophils in the conjunctival stroma per high-power field or per mm².

Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Il4, Il5, Il13, Ccl2, Epx) and a housekeeping gene (Gapdh)

-

qPCR instrument

Procedure:

-

Following euthanasia on Day 21, carefully dissect the conjunctival tissue and immediately place it in an RNA stabilization solution or flash-freeze in liquid nitrogen.

-

Extract total RNA from the tissue according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the naive group.

Visualizations

Caption: Experimental workflow for the mouse model of allergic conjunctivitis.

Caption: Mechanism of action for this compound in the JAK/STAT pathway.

Application Notes and Protocols for Jak-IN-31 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-31 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a key role in cellular processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers. This compound provides a valuable tool for studying the therapeutic potential of JAK inhibition.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to determine its potency and selectivity.

Mechanism of Action

JAK inhibitors like this compound function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the JAK enzymes. This competitive inhibition prevents the autophosphorylation of the JAKs and the subsequent phosphorylation of their downstream targets, the Signal Transducers and Activators of Transcription (STATs). By blocking this phosphorylation cascade, this compound effectively abrogates the downstream signaling events that lead to the transcription of target genes involved in inflammatory and immune responses.

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against the four members of the JAK kinase family has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (µM) |

| JAK1 | ≤0.01 |

| JAK2 | ≤0.01 |

| JAK3 | 0.01 - 0.1 |

| Tyk2 | ≤0.01 |

| Table 1: Inhibitory potency of this compound against JAK family kinases.[1][2][3][4][5] |

The data indicates that this compound is a potent pan-JAK inhibitor, exhibiting strong inhibition of JAK1, JAK2, and Tyk2, with a slightly reduced, yet still potent, activity against JAK3.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound for a specific JAK enzyme in a biochemical format. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme

-

This compound

-

Kinase-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Then, dilute the compound in Kinase Assay Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of a solution containing the JAK enzyme and the peptide substrate in Kinase Assay Buffer.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Terminate Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all wells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2: Workflow for the biochemical kinase activity assay using ADP-Glo™.

Cell-Based Assay for JAK-STAT Signaling Inhibition

This protocol describes a method to measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context. This assay provides a more physiologically relevant measure of the compound's potency.

Materials:

-

A human cell line that expresses the relevant cytokine receptor and JAKs (e.g., TF-1 or HEL cells)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-3 or EPO)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Antibodies: primary antibody against phosphorylated STAT (e.g., anti-p-STAT5) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore). A primary antibody against total STAT5 should be used as a loading control.

-

Detection method (e.g., Western blot, ELISA, or flow cytometry)

Protocol:

-

Cell Culture and Starvation:

-

Culture the cells according to standard protocols.

-

Prior to the experiment, starve the cells of growth factors by incubating them in a low-serum or serum-free medium for 4-16 hours. This reduces the basal level of STAT phosphorylation.

-

-

Inhibitor Treatment:

-

Resuspend the starved cells in fresh serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-3) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Quantification of p-STAT:

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phosphorylated STAT and total STAT using a suitable detection method. For Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-p-STAT and anti-total-STAT antibodies.

-

Detect the signal using an appropriate imaging system.

-

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT and total STAT.

-

Normalize the p-STAT signal to the total STAT signal for each sample.

-

Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 3: General workflow for a cell-based assay to measure STAT phosphorylation.

Conclusion

This compound is a potent pan-JAK inhibitor that can be effectively characterized using the provided biochemical and cell-based assay protocols. These methods allow for the precise determination of its inhibitory potency and its effects on the JAK-STAT signaling pathway in a cellular environment. The data generated from these assays are crucial for understanding the compound's mechanism of action and for its further development as a research tool or therapeutic agent.

References

Application Notes and Protocols for Measuring Jak-IN-31 Efficacy in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jak-IN-31 is a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for the function and development of lymphocytes. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade initiated by cytokine binding to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins.[1][2] Activated STATs then translocate to the nucleus to regulate gene transcription, controlling cellular processes such as proliferation, differentiation, and survival.[1][2] Given its central role in immune cell function, the JAK/STAT pathway, and particularly JAK3, is a prime therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies.

These application notes provide detailed protocols for three distinct cell-based assays to characterize the efficacy of this compound: a target engagement assay, a downstream signaling assay, and a functional cell proliferation assay.

Mechanism of Action of this compound

This compound is a covalent inhibitor that specifically targets a cysteine residue near the ATP-binding pocket of JAK3. This covalent binding leads to irreversible inhibition of the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting cytokine-dependent signaling. Its high selectivity for JAK3 minimizes off-target effects on other JAK family members (JAK1, JAK2, and TYK2).

Data Presentation

The following tables summarize the quantitative data for this compound's efficacy as determined by the described assays.

Table 1: this compound Target Engagement

| Assay Type | Target | Parameter | Value |

| LanthaScreen™ Eu Kinase Binding Assay | JAK3 | IC50 | 3.1 nM |

| LanthaScreen™ Eu Kinase Binding Assay | JAK1 | IC50 | >1000 nM |

| LanthaScreen™ Eu Kinase Binding Assay | JAK2 | IC50 | >1000 nM |

| LanthaScreen™ Eu Kinase Binding Assay | TYK2 | IC50 | >1000 nM |

Table 2: this compound Inhibition of Downstream Signaling

| Assay Type | Cell Line | Cytokine Stimulant | Parameter | Value |

| pSTAT5 Flow Cytometry Assay | Human T-blasts | IL-2 | IC50 | 29 nM |

Table 3: this compound Functional Cellular Efficacy

| Assay Type | Cell Line | Cytokine Stimulant | Parameter | Expected Outcome |

| Cell Proliferation Assay | CTLL-2 | IL-2 | IC50 | Dose-dependent inhibition of proliferation |

Signaling Pathway and Inhibitor Mechanism

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for Target Engagement

This assay quantitatively measures the binding of this compound to the JAK3 kinase domain.

Experimental Workflow:

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

JAK3, JAK1, JAK2, TYK2 kinases (e.g., from Thermo Fisher Scientific)

-

LanthaScreen™ Eu-Streptavidin (Thermo Fisher Scientific)

-

Biotinylated Kinase Tracer (specific for JAK family)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

-

Prepare a mixture of the respective JAK kinase and the biotinylated tracer in assay buffer.

-

Add 2.5 µL of the kinase-tracer mixture to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Prepare a solution of Eu-Streptavidin in assay buffer.

-

Add 5 µL of the Eu-Streptavidin solution to each well to stop the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

IL-2-Induced STAT5 Phosphorylation Assay by Flow Cytometry

This assay measures the ability of this compound to inhibit the downstream signaling of the IL-2 receptor by quantifying the phosphorylation of STAT5 in human T-blasts.

Experimental Workflow:

References

Determining the Optimal Concentration of JAK Inhibitors for In Vitro Studies: Application Notes and Protocols

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK-STAT signaling pathway is essential for a multitude of cellular processes, including immune responses, hematopoiesis, and cell proliferation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, making JAK inhibitors a promising therapeutic class for autoimmune disorders, myeloproliferative neoplasms, and certain cancers.[4][5][6]